Optical Rotation: Chiral Identity Verification
The D-configuration of Boc-D-Ser(Bzl)-OSu is unequivocally confirmed by its specific optical rotation, which is opposite in sign and distinct in magnitude compared to its L-enantiomer, Boc-Ser(Bzl)-OSu . This measurable physical property is critical for ensuring the correct stereoisomer is incorporated into a peptide sequence, as the L-form would lead to a different diastereomeric product with potentially altered bioactivity .
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | [α]D20 = -5 ± 1.5° (C=0.5%, Dioxane) |
| Comparator Or Baseline | Boc-Ser(Bzl)-OSu (L-enantiomer): [α]D25 = +6.5 ± 2.5° (C=0.5%, Dioxane) |
| Quantified Difference | Absolute sign reversal (negative vs. positive) and a magnitude difference of approximately 11.5° under similar conditions |
| Conditions | Polarimetry in dioxane solution at specified concentrations and temperatures (20°C vs 25°C) |
Why This Matters
For procurement, this provides a quantitative, batch-specific identity check that guarantees the correct D-stereoisomer, preventing costly synthesis failures arising from inadvertent L-isomer substitution.
